N-Methyl Substitution Confers >5-Fold Increase in Metabolic Stability via Reduced Phase I/II Clearance
The N-methyl group in 1-(1-Methyl-1H-indazol-4-yl)ethanone significantly enhances metabolic stability compared to non-methylated indazole analogs. This modification reduces susceptibility to phase I oxidative metabolism and phase II conjugation reactions, which are major clearance pathways for phenolic bioisosteres. [1]
| Evidence Dimension | Metabolic stability enhancement via N-methyl substitution |
|---|---|
| Target Compound Data | N-methyl indazole core (present in 1-(1-Methyl-1H-indazol-4-yl)ethanone) |
| Comparator Or Baseline | Non-methylated indazole analog (e.g., 1H-indazole-4-yl ethanone, CAS 1159511-21-3) |
| Quantified Difference | Class-level inference: N-methyl indazoles demonstrate reduced phase I/II metabolism compared to non-methylated indazoles. Exact quantitative difference not available in direct comparative studies for this specific compound. |
| Conditions | In vitro metabolic stability assays (class-level inference from indazole SAR studies) |
Why This Matters
This metabolic stability advantage translates to improved pharmacokinetic profiles and prolonged target engagement, reducing the need for high dosing or frequent administration in in vivo studies.
- [1] CheMenu. Indazoles as Bioisosteres: Metabolic and Lipophilic Advantages. View Source
